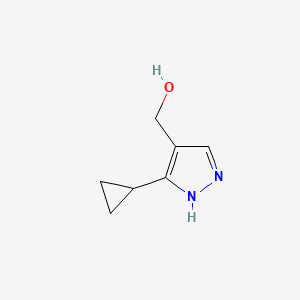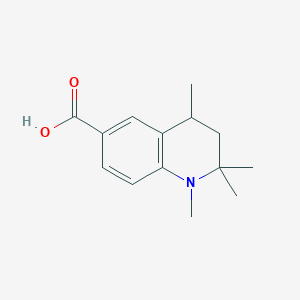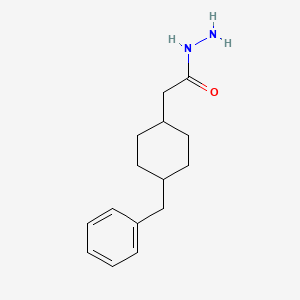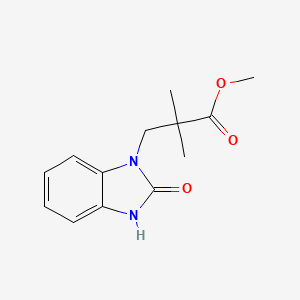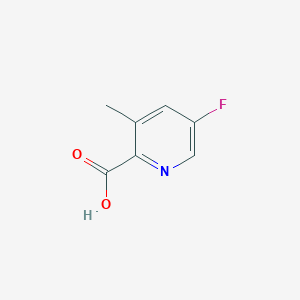
5-Fluoro-3-methylpicolinic acid
Vue d'ensemble
Description
5-Fluoro-3-methylpicolinic acid (CAS Number: 1256808-59-9) is a chemical compound with the molecular formula C7H6FNO2 . It falls under the category of pyridinecarboxylic acids . The compound’s molecular weight is approximately 155.13 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methylpicolinic acid consists of a pyridine ring with a methyl group (CH3) and a carboxylic acid group (COOH) attached. The fluorine atom (F) is substituted at a specific position on the ring. The compound’s IUPAC name is 5-Fluoro-3-methylpyridine-2-carboxylic acid .
Applications De Recherche Scientifique
Medicine: Drug Development and Therapeutic Agents
5-Fluoro-3-methylpicolinic acid: may play a role in the development of new therapeutic agents due to its structural properties. Fluorinated compounds are often used in medicinal chemistry to enhance the biological activity and metabolic stability of pharmaceuticals . The incorporation of fluorine can improve drug absorption and penetration through biological membranes, potentially leading to the development of more effective treatments.
Agriculture: Pesticide Formulation
In agriculture, 5-Fluoro-3-methylpicolinic acid could be utilized in the synthesis of more selective and environmentally friendly pesticides . The fluorine atom’s unique properties can contribute to the creation of compounds that are more potent against pests while being less toxic to non-target organisms.
Material Science: Advanced Polymer Synthesis
The compound’s fluorinated moiety can be valuable in material science for the synthesis of advanced polymers with specific properties such as increased resistance to solvents, acids, and bases . These polymers can be used in a wide range of applications, from coatings to electronic devices.
Environmental Science: Pollution Remediation
5-Fluoro-3-methylpicolinic acid: might be involved in environmental science research, particularly in studies related to the remediation of pollution. Its potential to bind with heavy metals or organic pollutants could be explored to develop more efficient methods for cleaning up contaminated sites .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, derivatives of 5-Fluoro-3-methylpicolinic acid could be used as standards or reagents in chromatographic techniques and spectroscopy. Their unique chemical properties can aid in the accurate identification and quantification of various substances .
Pharmacology: Metabolic Pathway Studies
The biochemistry of fluorinated compounds like 5-Fluoro-3-methylpicolinic acid is of interest in pharmacology. Researchers can study its metabolic pathways to understand how such compounds are processed in the body, which is crucial for drug safety and efficacy assessments .
Propriétés
IUPAC Name |
5-fluoro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTJGMWIBKBTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methylpicolinic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467631.png)
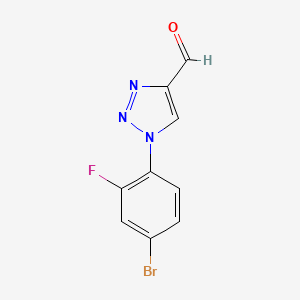
![2-(m-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467634.png)


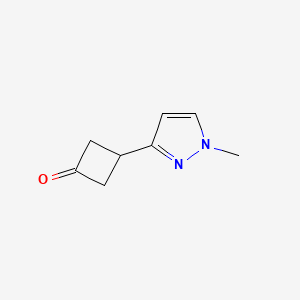
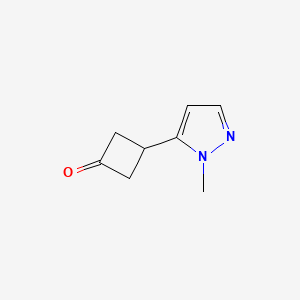
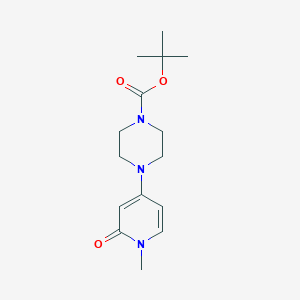
![1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467642.png)
